3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol is a chemical compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 6th position and an amino group at the 4th position, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol typically involves the nucleophilic substitution reaction of 2,4-dichloro-6-methylpyrimidine with an appropriate amine. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired position on the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group on the pyrimidine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol can be compared with other aminopyrimidine derivatives, such as:
- 2-Amino-4,6-dimethylpyrimidine
- 4-Amino-2-methylpyrimidine
- 6-Amino-2-methylpyrimidine
These compounds share a similar pyrimidine core structure but differ in the nature and position of substituents. The uniqueness of this compound lies in its specific substitution pattern and the presence of the propanol chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-[(6-methylpyrimidin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C8H13N3O/c1-7-5-8(11-6-10-7)9-3-2-4-12/h5-6,12H,2-4H2,1H3,(H,9,10,11) |
InChI Key |
VLQBAVJKVIFNSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.